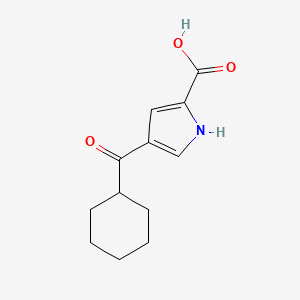

4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives This compound features a cyclohexylcarbonyl group attached to the pyrrole ring, which imparts unique chemical and physical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of cyclohexylcarbonyl chloride with pyrrole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Formation of cyclohexylcarbonyl ketones or carboxylic acids.

Reduction: Formation of cyclohexylcarbonyl alcohols.

Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2-carboxylic acids, including 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that certain pyrrole derivatives displayed low nanomolar inhibition against bacterial strains, showcasing their potential as antibiotic agents . The structural modifications in the pyrrole scaffold can enhance the activity against various pathogens, including Mycobacterium tuberculosis, where specific substitutions led to increased potency .

Pharmacokinetics and Drug Design

The pharmacokinetic profiles of pyrrole derivatives have been extensively studied. Compounds similar to this compound have shown favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, modifications to the cyclohexyl group significantly influenced the bioavailability and efficacy of these compounds in treating infections . The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for better therapeutic outcomes.

Agriculture

Pesticidal Properties

Pyrrole derivatives are being explored for their potential as agricultural chemicals. The inherent biological activity of these compounds suggests they could serve as effective pesticides or herbicides. The mechanism of action often involves disrupting cellular processes in pests, leading to increased mortality rates. Preliminary studies indicate that this compound may inhibit key enzymes involved in pest metabolism, making it a candidate for further development in agrochemical formulations .

Materials Science

Polymer Chemistry

The incorporation of pyrrole-based compounds into polymer matrices has been investigated for developing advanced materials with enhanced properties. For example, the synthesis of conductive polymers using pyrrole derivatives can lead to materials with applications in electronics and sensors. The unique electronic properties of pyrroles allow for the design of materials with tailored conductivity and stability .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study :

A recent investigation evaluated various pyrrole derivatives’ effectiveness against bacterial strains. The study found that this compound exhibited significant inhibition against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development . -

Pesticidal Evaluation :

In agricultural trials, formulations containing this compound demonstrated higher efficacy compared to traditional pesticides. The compound's ability to target specific metabolic pathways in pests resulted in a substantial reduction in pest populations without harming beneficial insects . -

Polymer Development :

Research on conductive polymers incorporated with pyrrole derivatives showed enhanced electrical conductivity and mechanical strength. These materials are being tested for use in flexible electronic devices and sensors, indicating a promising future for this compound in materials science .

Mecanismo De Acción

The mechanism of action of 4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanecarboxylic acid: A precursor to various cyclohexyl derivatives.

Pyrrole-2-carboxylic acid: A key intermediate in the synthesis of pyrrole derivatives.

Cyclohexylcarbonyl chloride: Used in the synthesis of cyclohexylcarbonyl compounds.

Uniqueness

4-(Cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both the cyclohexylcarbonyl and pyrrole moieties in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance.

Actividad Biológica

4-(Cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid is a compound of increasing interest in medicinal and organic chemistry due to its potential biological activities. Its unique structure, characterized by a pyrrole ring with a cyclohexylcarbonyl substitution and a carboxylic acid functional group, suggests various applications in drug development and therapeutic interventions.

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 225.25 g/mol

- Structure : The compound consists of a pyrrole ring substituted at the 4-position with a cyclohexylcarbonyl group and a carboxylic acid at the 2-position.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have significant antimicrobial effects, potentially inhibiting the growth of various bacterial strains.

- Antifungal Activity : The compound has been investigated for its antifungal properties, showing promise in inhibiting fungal pathogens.

- Anticancer Potential : There are indications that it may possess anticancer properties, with ongoing research exploring its efficacy against different cancer cell lines.

Table 1: Summary of Biological Activities

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific enzymes or receptors that modulate biological pathways. For instance, its structure may allow it to bind to cytochrome P450 enzymes, impacting drug metabolism and synthesis processes.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrrole derivatives, including this compound. Notably:

- Anti-Tuberculosis Activity : A related study highlighted the design of pyrrole-2-carboxamides that showed potent anti-TB activity (MIC < 0.016 μg/mL) with low cytotoxicity (IC50 > 64 μg/mL). This suggests that similar compounds may share mechanisms beneficial for targeting Mycobacterium tuberculosis .

- Enzyme Inhibition : Research has indicated that derivatives of this compound could inhibit specific enzymes critical for microbial growth, thereby enhancing their antimicrobial properties.

- Therapeutic Applications : The compound's potential as a therapeutic agent is under investigation, particularly in the context of drug development targeting specific diseases .

Propiedades

IUPAC Name |

4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h6-8,13H,1-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNJHOPOSWRBEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.